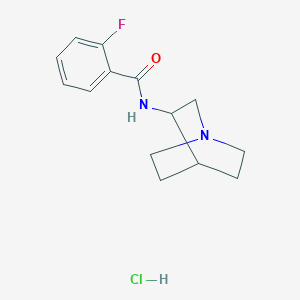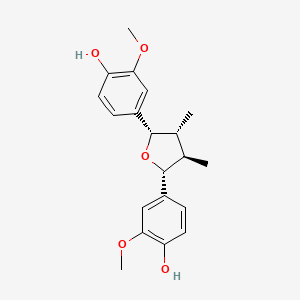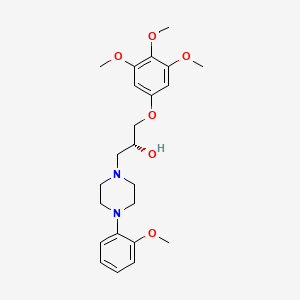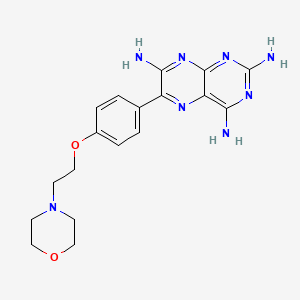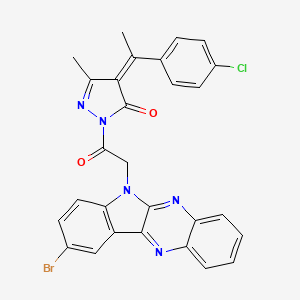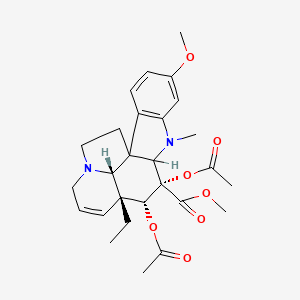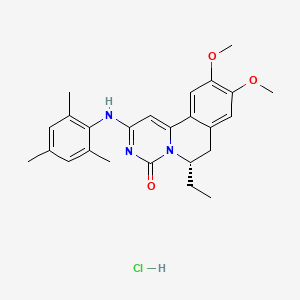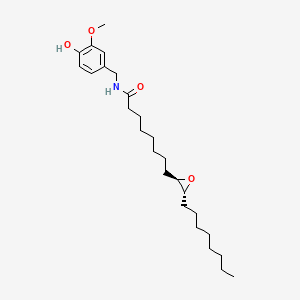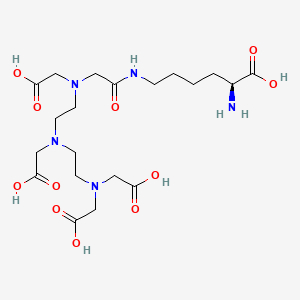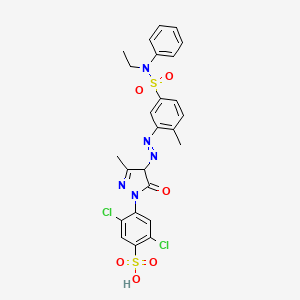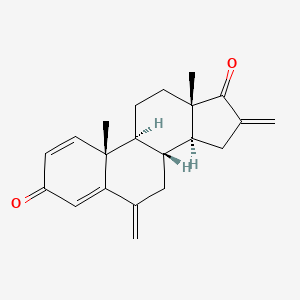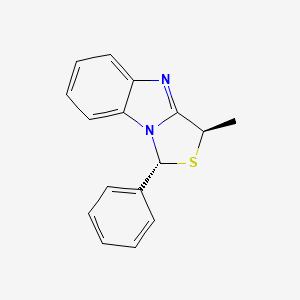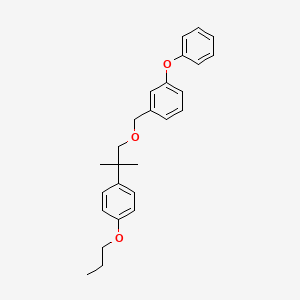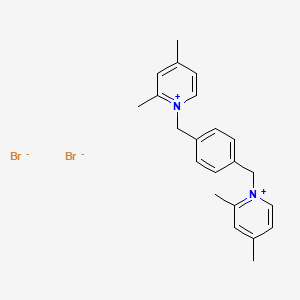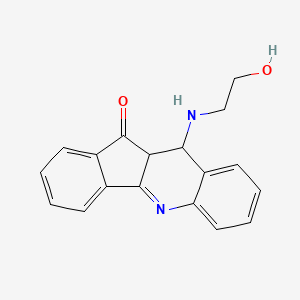
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indenoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxyethylamino Group: This step might involve the reaction of the indenoquinoline core with 2-hydroxyethylamine under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies due to its unique structure.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with DNA/RNA: Potentially affecting gene expression.
Modulation of Receptor Activity: Acting as an agonist or antagonist at specific receptors.
相似化合物的比较
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Aminoquinoline Derivatives: Compounds with amino groups attached to a quinoline core.
Uniqueness
10,10a-Dihydro-10-((2-hydroxyethyl)amino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups and its potential biological activity. This uniqueness might make it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
88412-00-4 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
10-(2-hydroxyethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-19-16-13-7-3-4-8-14(13)20-17-11-5-1-2-6-12(11)18(22)15(16)17/h1-8,15-16,19,21H,9-10H2 |
InChI 键 |
XTNURGLHJVOZAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3C(=N2)C4=CC=CC=C4C3=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


